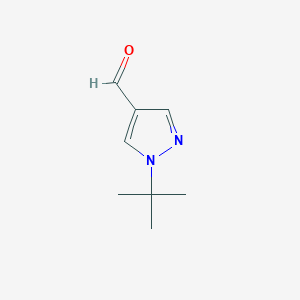

1-tert-butyl-1H-pyrazole-4-carbaldehyde

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. frontiersin.orgnumberanalytics.com The unique structural and electronic properties of the pyrazole ring system impart a wide range of biological activities to its derivatives, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. nih.govglobalresearchonline.netorientjchem.org The presence of two nitrogen atoms allows for diverse substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. frontiersin.org This versatility has led to the incorporation of the pyrazole moiety into numerous commercially available drugs and agrochemicals. numberanalytics.comglobalresearchonline.netnih.gov

Role of the Formyl Group in Pyrazole Scaffolds for Synthetic Transformations

The formyl group (-CHO) at the 4-position of the pyrazole ring in 1-tert-butyl-1H-pyrazole-4-carbaldehyde is a key functional handle for a multitude of synthetic transformations. Aldehydes are highly reactive electrophiles that can readily participate in a wide array of chemical reactions, making them invaluable intermediates in organic synthesis. rsc.orgchemmethod.com The formyl group can be easily converted into other functional groups, such as alcohols, carboxylic acids, and amines, providing access to a diverse range of pyrazole derivatives. umich.edu Furthermore, the aldehyde functionality allows for the construction of larger, more complex molecules through carbon-carbon bond-forming reactions like the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. This synthetic flexibility makes pyrazole-4-carbaldehydes, including the title compound, crucial starting materials for the synthesis of novel compounds with potential applications in various fields of chemical research. chemmethod.comresearchgate.net

Overview of Advanced Research Trends Pertaining to this compound

Current research involving this compound is focused on its utility as a precursor for the synthesis of novel bioactive molecules and functional materials. The tert-butyl group at the 1-position provides steric bulk, which can influence the conformation of the molecule and its binding to biological targets. This feature is being exploited in the design of new therapeutic agents. For instance, derivatives of this compound are being investigated for their potential as enzyme inhibitors and receptor modulators. nih.govresearchgate.net

In the realm of materials science, the pyrazole core's ability to coordinate with metal ions is being explored for the development of new catalysts and functional materials. The formyl group can be modified to introduce other coordinating atoms, leading to the formation of multidentate ligands that can form stable complexes with a variety of metals. These metal complexes are being studied for their catalytic activity in organic transformations and for their potential applications in areas such as sensing and imaging.

Below are tables detailing some of the known properties and synthetic applications of this compound and related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H12N2O | 152.19 | 35344-95-7 |

| 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde | C9H14N2O | 166.22 | 43141282-3 |

| tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | C9H12N2O3 | 196.20 | 821767-61-7 |

| 1H-Pyrazole-4-carbaldehyde | C4H4N2O | 96.09 | 35344-95-7 |

Note: Data sourced from various chemical suppliers and databases.

Table 2: Selected Synthetic Transformations of Pyrazole-4-carbaldehydes

| Starting Material | Reagents and Conditions | Product | Research Focus |

| 1H-Pyrazole-4-carbaldehyde | Di-tert-butyl dicarbonate, MeCN | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | Protection of the pyrazole nitrogen. chemicalbook.com |

| Hydrazones | POCl3, DMF (Vilsmeier-Haack reaction) | 3-Aryl-pyrazole-4-carbaldehydes | Synthesis of substituted pyrazole-4-carbaldehydes. chemmethod.com |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | (4-tert-butylphenyl)methanethiol, NaH, THF | 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Synthesis of potential fungicidal agents. nih.gov |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | One-pot synthesis of N-(5-pyrazolyl)imines. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRJDLZPCNTHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561128 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127949-06-8 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Tert Butyl 1h Pyrazole 4 Carbaldehyde and Its Analogs

Vilsmeier-Haack Reaction in the Synthesis of Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich heterocyclic and aromatic compounds. umich.eduresearchgate.net It is particularly effective for the synthesis of pyrazole-4-carbaldehydes from various pyrazole (B372694) precursors. umich.eduktu.edu

Mechanistic Pathways of Vilsmeier-Haack Formylation

The reaction mechanism begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This electrophilic species is the key formylating agent.

The pyrazole ring, being an electron-rich system, acts as a nucleophile and attacks the Vilsmeier reagent. This electrophilic substitution preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole nucleus. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde. nih.gov

Optimization of Reaction Conditions and Reagent Systems (e.g., POCl₃/DMF)

The efficiency of the Vilsmeier-Haack formylation of pyrazoles is highly dependent on the reaction conditions. Key parameters that are often optimized include the stoichiometry of the reagents, temperature, and reaction time. The most common reagent system is a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govchemmethod.com

Research has shown that using an excess of both DMF and POCl₃ can significantly improve the yield of the desired 4-formylpyrazole. For instance, in the synthesis of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde, increasing the equivalents of DMF and POCl₃ and raising the temperature to 120°C led to a substantial increase in product yield. The use of excess DMF can help to solvate the released hydrogen chloride and maintain a homogeneous reaction mixture.

Table 1: Optimization of Vilsmeier-Haack Reaction for a 5-Chloropyrazole Derivative

| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:2:2 | 70 | 2 | 0 |

| 2 | 1:2:2 | 120 | 2 | 32 |

| 3 | 1:5:2 | 120 | 2 | 55 |

| 4 | 1:6:4 | 120 | 1 | 67 |

This table illustrates the impact of reagent ratios and temperature on the yield of a model pyrazole formylation. Data adapted from studies on 5-chloro-1H-pyrazoles.

In some cases, alternative reagents to POCl₃, such as phthaloyl dichloride (OPC), have been used to generate the Vilsmeier-Haack reagent, offering advantages like avoiding more toxic reagents and allowing for the reuse of by-products. bohrium.comresearchgate.net

Microwave-Assisted Synthesis Protocols

To address limitations of conventional heating such as long reaction times, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Vilsmeier-Haack reaction. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. bohrium.com

Studies have demonstrated the successful synthesis of various 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes using microwave heating. bohrium.com The optimization of microwave-assisted protocols involves adjusting power, temperature, and irradiation time to maximize yield and minimize byproduct formation. For example, the synthesis of certain 4-formylpyrazoles was achieved in just 10 minutes under microwave conditions at 60°C, a significant improvement over the 2 hours required with conventional heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Synthesis

| Substrate | Method | Reagent System | Time | Yield (%) |

| (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | Conventional | OPC-DMF | 2 h | 65 |

| (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | Microwave | OPC-DMF | 10 min | 83 |

This table highlights the enhanced efficiency of microwave-assisted synthesis for a pyrazole-4-carbaldehyde analog. Data adapted from Kumari et al. nih.gov

Hydrazones as Key Precursors in Vilsmeier-Haack Approaches

A particularly elegant and efficient strategy for constructing pyrazole-4-carbaldehydes involves the use of hydrazones as starting materials. umich.educhemmethod.com This approach combines the cyclization of the pyrazole ring and its subsequent C4-formylation into a single synthetic operation. nih.govchemmethod.com

Typically, a hydrazone is prepared by condensing a substituted hydrazine (B178648) (e.g., tert-butylhydrazine (B1221602) to target the title compound) with a ketone. The resulting hydrazone is then treated with the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction proceeds through a tandem cyclization-formylation sequence, where the hydrazone first cyclizes to form the pyrazole ring, which is then immediately formylated in situ to produce the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. umich.edunih.gov This one-pot method is highly efficient for producing a wide array of pyrazole-4-carbaldehyde analogs. nih.govchemmethod.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful alternative for the functionalization of pyrazole rings. These methods offer excellent selectivity and a broad tolerance for various functional groups, making them suitable for complex molecule synthesis. ktu.edu

Functionalization of Pyrazole Triflates for Carbaldehyde Generation

A key strategy in this area involves the use of pyrazole triflates as reactive intermediates. Pyrazole triflates are readily prepared from the corresponding pyrazolones (hydroxypyrazoles) by reaction with a triflating agent such as triflic anhydride (B1165640) (Tf₂O). ktu.edu These triflates are highly effective substrates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. ktu.edunih.gov

While direct palladium-catalyzed formylation of pyrazole triflates is a less common approach, the generation of a carbaldehyde group is feasible through palladium-catalyzed carbonylation. acs.org In this proposed strategy, the pyrazole triflate would be subjected to a carbonylation reaction using carbon monoxide (CO) in the presence of a palladium catalyst and a reducing agent (e.g., a silane). This would introduce a formyl group at the position of the triflate. The reactivity of aryl and heteroaryl triflates in palladium-catalyzed carbonylations is well-established, suggesting this is a viable, albeit less direct, route to pyrazole-4-carbaldehydes. acs.orgmdpi.com This method would be particularly useful for substrates where the Vilsmeier-Haack reaction is not suitable or gives low yields. ktu.edu

Heck Reaction Applications with Pyrazolecarbaldehydes

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, serves as a powerful tool for the functionalization of pyrazole systems. wikipedia.orgorganic-chemistry.org This reaction, also known as the Mizoroki-Heck reaction, typically proceeds via a Pd(0)/Pd(II) catalytic cycle and allows for the formation of substituted alkenes. wikipedia.org

In the context of pyrazolecarbaldehydes, the Heck reaction can be employed to introduce various substituents, thereby creating a diverse array of molecular structures. For instance, a ligandless palladium-catalyzed Heck reaction has been successfully used to synthesize new indole-pyrazole hybrids. researchgate.net This highlights the versatility of the reaction in creating complex heterocyclic systems. The reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to achieve the desired products with high yields and selectivity. organic-chemistry.orgnih.gov

The efficiency of the Heck reaction can be influenced by various factors. For example, the use of ionic liquids can facilitate the reaction in the absence of a phosphorus ligand and allow for the catalyst to be reused. wikipedia.org Furthermore, intramolecular Heck reactions have been shown to be highly efficient and offer excellent regioselectivity and stereoselectivity. libretexts.org

Regiocontrolled Synthesis Techniques

The regioselectivity in the synthesis of substituted pyrazoles is a critical aspect, as different regioisomers can exhibit distinct biological activities and chemical properties.

A notable strategy for achieving regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles involves the use of trichloromethyl enones as starting materials. acs.orgnih.govnih.gov The reaction of these enones with hydrazines allows for the selective formation of either the 1,3- or 1,5-regioisomer. The selectivity is dependent on the nature of the hydrazine used. Arylhydrazine hydrochlorides lead to the formation of the 1,3-regioisomer, while the use of free arylhydrazine results in the exclusive formation of the 1,5-regioisomer. acs.orgnih.govnih.gov This method has been used to prepare a wide range of 3(5)-carboxyalkyl-1H-pyrazoles in moderate to excellent yields. nih.gov The trichloromethyl group acts as a precursor to the carboxyalkyl moiety, providing a one-pot, three-component regioselective protocol. nih.gov

Table 1: Regioselective Synthesis of Pyrazoles using Trichloromethyl Enones

| Hydrazine Type | Resulting Regioisomer | Number of Examples | Yield Range |

|---|---|---|---|

| Arylhydrazine hydrochlorides | 1,3-regioisomer | 22 | 37–97% |

Data sourced from multiple studies on regiocontrolled pyrazole synthesis. acs.orgnih.govnih.gov

Achieving stereochemical control is crucial in the synthesis of chiral pyrazoles, particularly those with a stereogenic center at the nitrogen atom. One successful approach involves a cascade reaction sequence of 1,3-dipolar cycloaddition followed by a acs.orgnih.gov-sigmatropic rearrangement. uniovi.es This method has been applied to the synthesis of chiral pyrazoles from α-chiral tosylhydrazones and terminal alkynes. The regioselectivity of this reaction is determined by the acs.orgnih.gov-sigmatropic rearrangement step. uniovi.es

Another strategy for stereoselective synthesis involves the Michael addition reaction of pyrazoles and conjugated carbonyl alkynes. This method has been developed for the regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, where Ag2CO3 plays a key role in controlling the stereochemical outcome. nih.gov

Chemoselective Functionalization Approaches

Chemoselective functionalization allows for the modification of a specific functional group within a molecule containing multiple reactive sites.

An efficient and chemoselective method for the synthesis of 5-alkylamino-1H-pyrazole-4-carbaldehydes involves a cesium-mediated amination. researchgate.net The nucleophilic substitution of primary alkylamines with activated 5-chloro-1-(2-pyridyl)pyrazole-4-carbaldehyde is facilitated by the "cesium effect". researchgate.net This effect enhances the nucleophilicity of the amine, particularly under microwave-assisted conditions, leading to high yields and short reaction times. researchgate.net The basicity and solubility of cesium carbonate in anhydrous N,N-dimethylformamide are key to promoting mono-N-alkylation while suppressing undesired dialkylation. researchgate.net

Copper(I) catalysts have proven to be versatile in the derivatization of pyrazoles. For instance, the amination of deactivated 1-aryl-5-chloropyrazole-4-carbaldehydes can be assisted by the cesium ion and catalyzed by copper(I). researchgate.net Copper-catalyzed reactions have also been employed for the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates. lookchem.com

Furthermore, copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes provide a practical route to various 1,3- and 1,3,4-substituted pyrazoles. rsc.org A novel copper-catalyzed hydroamination of cyclopropenes with pyrazoles has been developed to prepare chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. nih.gov This method is notable for its use of an earth-abundant metal catalyst under mild conditions. Additionally, copper(II) complexes with pyrazole-based ligands have been investigated for their catalytic activities, demonstrating the broad utility of copper in pyrazole chemistry. nih.govmdpi.com A recently developed synthesis route to triazole–pyrazole hybrids utilizes a copper-catalyzed azide–alkyne cycloaddition, further showcasing the importance of copper catalysis in the functionalization of pyrazole scaffolds. kit.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-tert-butyl-1H-pyrazole-4-carbaldehyde |

| 1,3-regioisomer |

| 1,5-regioisomer |

| (E)-N-carbonylvinylated pyrazoles |

| (Z)-N-carbonylvinylated pyrazoles |

| 5-Alkylamino-1H-pyrazole-4-carbaldehydes |

| 5-chloro-1-(2-pyridyl)pyrazole-4-carbaldehyde |

| 1-aryl-5-chloropyrazole-4-carbaldehydes |

| N-cyclopropyl pyrazoles |

| 1,3,5-trisubstituted pyrazoles |

| 1,3,4-substituted pyrazoles |

| Indole-pyrazole hybrids |

| Triazole-pyrazole hybrids |

| Trichloromethyl enones |

| Arylhydrazine hydrochlorides |

| Free arylhydrazine |

| α-chiral tosylhydrazones |

| Phenylhydrazones |

| Dialkyl ethylenedicarboxylates |

| Oxime acetates |

Novel Synthetic Routes and One-Pot Methodologies

The synthesis of pyrazole derivatives, including this compound and its analogs, has been significantly advanced by the development of novel synthetic routes and one-pot methodologies. These strategies are prized for their efficiency, atom economy, and ability to construct complex molecular scaffolds from simple precursors in a single reaction vessel. Such approaches minimize the need for isolating intermediates, thereby reducing solvent waste and saving time. Research has particularly focused on cyclization and multi-component reactions that offer versatile pathways to a wide array of substituted pyrazoles.

Cyclization Reactions of Hydrazones with Dioxalates

A notable one-pot procedure involves the cyclization of hydrazone dianions with diethyl oxalate (B1200264) to produce pyrazole-5-carboxylates, which are valuable analogs of pyrazole carbaldehydes. researchgate.net This method provides a highly selective and efficient route to 5-substituted pyrazoles. researchgate.net The reaction mechanism begins with the formation of a hydrazone from a ketone and a hydrazine. The hydrazone is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate a 1,4-dianion. This highly reactive intermediate subsequently undergoes cyclization upon reaction with diethyl oxalate. researchgate.net This synthetic strategy has also been successfully applied using ethyl perfluorocarboxylates to yield 5-trifluoromethylated and 5-perfluoroalkylated pyrazoles. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagent | Product Type | Reference |

| Hydrazone | Diethyl Oxalate | Strong Base (e.g., LDA) | Pyrazole-5-carboxylate | researchgate.net |

| Hydrazone | Ethyl Perfluorocarboxylate | Strong Base (e.g., LDA) | 5-Perfluoroalkylated Pyrazole | researchgate.net |

Multi-Component Reactions for Diverse Pyrazole Carbaldehyde Scaffolds

Multi-component reactions (MCRs) represent a powerful strategy for the synthesis of diverse pyrazole scaffolds, including pyrazole-4-carbaldehydes and related structures. nih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the initial components. beilstein-journals.orgnih.gov

One of the most direct methods for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. semanticscholar.orgresearchgate.net In this procedure, hydrazones are treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to undergo cyclization and formylation, yielding the target 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. semanticscholar.orgresearchgate.net This reaction can be performed as a one-pot procedure starting from the corresponding ketones and hydrazines to form the hydrazone in situ. semanticscholar.orgumich.edu

Three-component reactions are widely employed for building the pyrazole core. A common example involves the condensation of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.orgnih.gov The use of a Lewis acid catalyst, such as Yb(PFO)3, can facilitate the cyclization of an intermediate hydrazone with the enol form of the β-ketoester to produce pyrazole-4-carboxylates. beilstein-journals.orgnih.gov

Extending the complexity, four-component reactions can generate fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov These reactions typically combine an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). nih.gov The sequence involves the initial formation of a pyrazolone (B3327878) from the β-ketoester and hydrazine, alongside a Knoevenagel condensation product from the aldehyde and malononitrile. A subsequent Michael addition and cyclization yield the final fused pyrazole product. nih.gov Various catalysts, including piperidine (B6355638) and nanoionic liquids, have been utilized to promote these transformations efficiently. nih.govmdpi.com

| Reaction Type | Components | Catalyst/Reagent | Product Scaffold | Reference(s) |

| Two-Component | Hydrazone, Vilsmeier Reagent | POCl₃, DMF | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | semanticscholar.orgresearchgate.net |

| Three-Component | Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole-4-carboxylate | beilstein-journals.orgnih.gov |

| Three-Component | 1,3,4-Thiadiazol-2-amine, Pyrazole-4-carbaldehyde, 2-Mercaptoacetic acid | Ultrasound Irradiation | Thiazolidin-4-one-Pyrazole Hybrid | mdpi.com |

| Four-Component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine, NaOH, etc. | Pyrano[2,3-c]pyrazole | nih.govnih.gov |

Reactivity Profile and Mechanistic Investigations of 1 Tert Butyl 1h Pyrazole 4 Carbaldehyde

Electrophilic Behavior of the Carbaldehyde Moiety

The carbaldehyde group attached to the pyrazole (B372694) ring at the 4-position exhibits electrophilic characteristics. The electron-withdrawing nature of the pyrazole ring, coupled with the electronegativity of the oxygen atom in the carbonyl group, renders the carbonyl carbon susceptible to nucleophilic attack. This electrophilicity is a key determinant of its reactivity in various chemical transformations.

Research has shown that the electrophilic character of pyrazole-4-carbaldehydes can be influenced by the substituents on the pyrazole ring. For instance, studies on different pyrazolecarbaldehydes have indicated that the nature of the substituent at the 1-position can affect the reactivity of the formyl group.

Reductive Amination Reactions and Aldimine Formation

The electrophilic nature of the carbaldehyde in 1-tert-butyl-1H-pyrazole-4-carbaldehyde makes it a suitable substrate for reductive amination. This reaction involves the initial formation of an aldimine (or Schiff base) intermediate through the condensation of the aldehyde with a primary amine. This is followed by the reduction of the aldimine to the corresponding amine.

This two-step, one-pot process is a fundamental method for the formation of C-N bonds. The reaction of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with aminothiophene derivatives in the presence of a catalytic amount of glacial acetic acid in ethanol (B145695) has been reported to yield the corresponding Schiff bases in good yields. nih.gov

Baylis-Hillman Reaction Studies

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org

Studies investigating the Baylis-Hillman reaction with various pyrazolecarbaldehydes have revealed a significant positional effect on reactivity. It has been observed that pyrazole-4-carbaldehydes are generally slow-reacting substrates in this reaction. semanticscholar.org This reduced reactivity is in contrast to other isomeric pyrazolecarbaldehydes. For example, aldehydes with the formyl group at other positions on the pyrazole ring have shown different reactivity patterns. semanticscholar.org

In the case of this compound, the steric hindrance from the bulky tert-butyl group at the 1-position, combined with the electronic effects of the pyrazole ring at the 4-position, is expected to influence the rate and yield of the Baylis-Hillman reaction. Research on similar pyrazole-4-carbaldehydes has shown that even with an increased amount of catalyst and activated alkene, the reactions often require longer periods and result in low yields of the desired adducts. semanticscholar.org

The catalyst plays a crucial role in the Baylis-Hillman reaction. DABCO is a widely used catalyst that functions by adding to the activated alkene to form a zwitterionic intermediate, which then acts as the nucleophile that attacks the aldehyde. organic-chemistry.org The efficiency of the catalyst can be affected by the electronic and steric properties of the aldehyde substrate.

For less reactive aldehydes like pyrazole-4-carbaldehydes, modifications to the reaction conditions, such as increasing the concentration of the DABCO catalyst, are often necessary to drive the reaction forward. semanticscholar.org However, even with these adjustments, the inherent low reactivity of the 4-formyl group on the pyrazole ring can lead to sluggish reaction kinetics and modest product yields. semanticscholar.org

Table 1: Reactivity of Pyrazole-4-carbaldehydes in the Baylis-Hillman Reaction

| Entry | Pyrazole-4-carbaldehyde | Activated Alkene | Catalyst (equiv.) | Reaction Time | Yield (%) |

| 1 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Ethyl acrylate | DABCO (1.0) | 7 days | No product |

| 2 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | tert-Butyl acrylate | DABCO (1.0) | 7 days | No product |

| 3 | 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Methyl acrylate | DABCO (1.0) | 5 days | 30 |

| 4 | 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Acrylonitrile | DABCO (1.0) | 4 days | 45 |

This table is a representative example based on findings for similar pyrazole-4-carbaldehydes and is intended to illustrate general reactivity trends. semanticscholar.org Specific data for this compound was not available in the searched literature.

Condensation Reactions

Condensation reactions are another important class of transformations for this compound, allowing for the extension of its carbon framework and the synthesis of more complex molecules.

The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction is a valuable tool for the synthesis of chalcone-like compounds, which are important intermediates in the preparation of various heterocyclic systems.

While specific studies on the Claisen-Schmidt condensation of this compound were not found, the general reactivity of pyrazole-4-carbaldehydes in condensation reactions is well-documented. umich.eduresearchgate.net These aldehydes can react with active methylene (B1212753) compounds, such as ketones, to form conjugated systems. umich.edu The resulting pyrazolyl-substituted α,β-unsaturated ketones can then be used as precursors for the synthesis of other heterocyclic compounds like pyrazolines. nih.govmdpi.com

Formation of Schiff Bases and Related Imines

The aldehyde functional group at the C-4 position of the pyrazole ring is the primary site for the formation of Schiff bases (or imines). This classic condensation reaction occurs between this compound and a primary amine, eliminating a molecule of water. The reaction is typically facilitated by acid catalysis or by refluxing the reactants in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the imine product. ekb.egnih.gov

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of water to yield the N-substituted imine. nih.gov A variety of primary amines, including aliphatic and aromatic ones, can be employed to generate a diverse library of pyrazole-based Schiff bases. ekb.egrasayanjournal.co.in These products are significant in synthetic chemistry as intermediates for the construction of more complex molecules and in medicinal chemistry due to their association with a range of biological activities. rasayanjournal.co.inresearchgate.net

The reaction proceeds smoothly for many pyrazole-4-carbaldehydes. For instance, studies on analogous compounds like 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde show successful condensation with various aromatic amines in methylene chloride in the presence of triethylamine. ekb.eg Similarly, other substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes react with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in refluxing methanol (B129727) with an acetic acid catalyst to form the corresponding Schiff bases in high yield. rasayanjournal.co.in

Table 1: Illustrative Examples of Schiff Base Formation This table outlines the reactants and expected products for the synthesis of various Schiff bases from pyrazole-4-carbaldehydes, based on established chemical principles.

| Pyrazole Aldehyde | Amine | Resulting Schiff Base (Structure) |

| This compound | Aniline | N-((1-(tert-butyl)-1H-pyrazol-4-yl)methylene)aniline |

| This compound | 4-Nitroaniline | N-((1-(tert-butyl)-1H-pyrazol-4-yl)methylene)-4-nitroaniline |

| This compound | 2-Aminopyridine | N-((1-(tert-butyl)-1H-pyrazol-4-yl)methylene)pyridin-2-amine |

| This compound | Benzylamine | 1-(1-(tert-butyl)-1H-pyrazol-4-yl)-N-benzylmethanimine |

Cyclization and Cycloisomerization Pathways

The aldehyde group of this compound is a key functional handle for engaging in cyclization reactions, leading to the formation of fused or linked heterocyclic systems. These transformations significantly expand the structural diversity accessible from this pyrazole building block.

One major pathway involves the reaction of the pyrazole carbaldehyde with bifunctional nucleophiles. For example, derivatives of pyrazole-4-carbaldehyde are used as precursors in the synthesis of pyrazole-substituted chromones. This typically involves an initial Claisen-Schmidt condensation to form a chalcone-type intermediate, which then undergoes oxidative cyclization to yield the chromone (B188151) ring fused or attached to the pyrazole. nih.gov For instance, 2'-hydroxychalcones derived from pyrazole-4-carbaldehydes can be cyclized in the presence of reagents like DMSO/CuCl₂ or DMSO/I₂ to afford 2-(pyrazol-4-yl)chromones. nih.gov

Another important cyclization route involves the Vilsmeier-Haack reaction on hydrazone derivatives. Hydrazones formed from the condensation of a ketone with a hydrazine (B178648) can be treated with a Vilsmeier reagent (e.g., POCl₃/DMF), which induces cyclization to form a pyrazole ring while simultaneously formylating the 4-position. chemmethod.comresearchgate.net While this compound is already formed, its derivatives, such as the corresponding hydrazones formed by reaction with hydrazine, can participate in further cyclization reactions to build more complex polycyclic structures.

Nucleophilic Addition and Substitution Reactions on the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Due to its π-excessive nature, it is generally considered electron-rich and, therefore, poorly reactive towards nucleophilic attack. chim.it Electrophilic substitution, typically at the C-4 position, is the more common reaction pathway. arkat-usa.org

However, the reactivity of the pyrazole ring can be significantly altered by the presence of substituents. The introduction of strong electron-withdrawing groups (EWGs) can decrease the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). chim.it In this compound, the formyl group (-CHO) at the C-4 position acts as an EWG. This electronic pull can activate the C-3 and C-5 positions towards nucleophilic attack, provided a suitable leaving group is present at one of these positions.

A relevant example is the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with (4-tert-butylphenyl)methanethiol. nih.gov In this reaction, the sulfur nucleophile displaces the chloride ion at the C-5 position of the pyrazole ring. The reaction is carried out in the presence of a base like sodium hydride in an anhydrous solvent such as THF. nih.gov This demonstrates that a halogen atom at the C-5 position, activated by the C-4 carbaldehyde, can serve as an effective leaving group in an SNAr reaction. By analogy, a 5-halo-1-tert-butyl-1H-pyrazole-4-carbaldehyde would be expected to undergo similar nucleophilic substitution reactions.

Table 2: Reactivity of Substituted Pyrazole-4-carbaldehydes towards Nucleophiles

| Pyrazole Substrate | Nucleophile | Position of Attack | Product | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | (4-tert-butylphenyl)methanethiol | C-5 | 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.gov |

Without a leaving group, direct nucleophilic addition to the pyrazole ring itself is rare. The tert-butyl group at the N-1 position is sterically bulky and electronically donating, which would generally disfavor nucleophilic attack on the ring. Therefore, for the parent compound this compound, nucleophilic reactions predominantly occur at the aldehyde carbonyl group rather than on the pyrazole ring.

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 1h Pyrazole 4 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Assignment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

For the parent compound, this compound, the ¹H NMR spectrum typically shows a singlet for the tert-butyl protons around 1.5 ppm. The pyrazole (B372694) ring protons appear as distinct singlets, with the H5 proton resonating further downfield than the H3 proton, a characteristic feature of 4-substituted pyrazoles. The aldehydic proton is observed as a singlet at approximately 9.8 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data. The tert-butyl group exhibits a quaternary carbon signal and a signal for the methyl carbons. The pyrazole ring carbons (C3, C4, and C5) and the carbonyl carbon of the aldehyde group all show characteristic chemical shifts. For instance, in a derivative, 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole, the tert-butyl group on the phenyl ring shows signals around 34.8 ppm (quaternary C) and 31.3 ppm (methyl C's). rsc.org

Table 1: ¹H NMR Data for Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.42 (d, 2H), 7.32 (d, 2H), 5.91 (s, 1H), 2.34 (s, 3H), 2.20 (s, 3H), 1.34 (s, 9H) rsc.org |

| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | 7.42 (d, 2H), 7.33 (d, 2H), 6.0 (s, 1H), 2.69-2.59 (m, 4H), 1.33 (s, 9H), 1.29-1.16 (m, 6H) rsc.org |

Table 2: ¹³C NMR Data for Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 150.1, 148.4, 139.3, 137.3, 125.7, 124.5, 106.5, 34.8, 31.3, 13.5, 12.4 rsc.org |

| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | 151.1, 147.3, 140.2, 136.2, 124.9, 119.2, 107.3, 40.2, 31.2, 23.1, 21.2, 18.1 rsc.org |

Advanced 2D NMR Techniques (e.g., HMBC, H2BC, ROE Correlations)

To unambiguously assign all proton and carbon signals and to determine the substitution pattern, advanced 2D NMR experiments are employed.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (2-3 bond) correlations between protons and carbons. For a pyrazole derivative, HMBC can show correlations between the aldehydic proton and the C4 and C5 carbons of the pyrazole ring, confirming the position of the carbaldehyde group. researchgate.net

Heteronuclear 2-Bond Correlation (H2BC) is a more specialized technique that helps to identify two-bond C-H correlations, which can sometimes be ambiguous in HMBC spectra.

Rotating-frame Overhauser Effect (ROE) or Nuclear Overhauser Effect (NOE) Spectroscopy (ROESY/NOESY) provides through-space correlations between protons that are in close proximity. This is particularly useful for determining the spatial arrangement of substituents. For example, an NOE correlation between the tert-butyl protons and the H5 proton of the pyrazole ring would confirm the N1-substitution. researchgate.net

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F, ¹¹B NMR) for Specific Derivatives

For derivatives of this compound containing other NMR-active nuclei, heteronuclear NMR provides invaluable structural information.

¹⁵N NMR spectroscopy is a powerful tool for studying the electronic environment of the nitrogen atoms in the pyrazole ring. psu.edu The chemical shifts of the two nitrogen atoms (N1 and N2) are sensitive to substitution and tautomerism. psu.edu Studies have shown that ¹⁵N chemical shifts can be used to differentiate between isomers and to study intermolecular interactions such as hydrogen bonding. psu.edu

¹⁹F and ¹¹B NMR would be employed for derivatives containing fluorine or boron, respectively. These techniques provide direct information about the chemical environment of these specific nuclei, aiding in the complete structural characterization of complex derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

The most prominent band is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde is also observable around 2820 and 2720 cm⁻¹. The pyrazole ring itself gives rise to a series of characteristic bands, including C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching and bending vibrations of the tert-butyl group are also present. For instance, a pyrazole-based benzenesulfonamide (B165840) derivative showed characteristic C=N and C=C stretching vibrations of the pyrazole and benzene (B151609) rings in the 1595 cm⁻¹ region. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₁₂N₂O), the expected monoisotopic mass is 152.09496 Da. uni.lu HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer further structural insights.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.10224 | 132.5 uni.lu |

| [M+Na]⁺ | 175.08418 | 142.1 uni.lu |

| [M-H]⁻ | 151.08768 | 134.0 uni.lu |

| [M+NH₄]⁺ | 170.12878 | 153.3 uni.lu |

| [M+K]⁺ | 191.05812 | 140.9 uni.lu |

| [M+H-H₂O]⁺ | 135.09222 | 126.4 uni.lu |

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the expected monoisotopic mass is 152.0950 g/mol , corresponding to the molecular formula C₈H₁₂N₂O. An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental composition. Predicted data from computational models suggest potential adducts that could be observed in a mass spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 153.1022 |

| [M+Na]⁺ | 175.0842 |

| [M+K]⁺ | 191.0581 |

| [M+NH₄]⁺ | 170.1288 |

Note: This table represents computationally predicted values and not experimental results.

Without published experimental data, a definitive confirmation of the molecular formula through accurate mass determination remains an open question for the scientific community.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would allow for a detailed examination of the molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing of this compound.

Unambiguous Determination of Molecular Geometry and Conformation

An SCXRD study would provide precise bond lengths, bond angles, and torsion angles for this compound. Key structural parameters that would be of interest include the planarity of the pyrazole ring, the orientation of the tert-butyl group relative to the ring, and the conformation of the aldehyde substituent. In related pyrazole structures, the pyrazole ring is often found to be essentially planar.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π···π Stacking)

While this compound lacks strong hydrogen bond donors, weak intermolecular interactions such as C–H···O and C–H···N hydrogen bonds would be expected to play a significant role in its crystal packing. The aldehyde oxygen is a potential hydrogen bond acceptor. Furthermore, the electron-rich pyrazole ring could participate in π···π stacking interactions, although the bulky tert-butyl group might sterically hinder such arrangements. Analysis of related pyrazole chalcones has revealed the presence of C–H···O and π···π interactions that organize the molecules into specific supramolecular architectures. scribd.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a important tool in quantum chemistry for the study of electronic structures of molecules. researchgate.netasrjetsjournal.org The B3LYP functional, combined with a suitable basis set such as 6-311G(d,p), is commonly employed for such investigations. asrjetsjournal.org

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For 1-tert-butyl-1H-pyrazole-4-carbaldehyde, this process reveals the most probable bond lengths, bond angles, and dihedral angles. The planarity of the pyrazole (B372694) ring is a key feature, and the orientation of the tert-butyl and carbaldehyde groups relative to this ring is of particular interest.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-C (pyrazole-carbaldehyde) | 1.46 Å | |

| N-N | 1.35 Å | |

| C-N (tert-butyl) | 1.48 Å | |

| Bond Angle | O=C-C | 124.5° |

| C-C-N (pyrazole) | 108.2° |

Note: The values presented are hypothetical and representative of typical DFT calculation results for similar structures.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide insights into the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data.

Key vibrational modes for this compound include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the pyrazole ring and tert-butyl group, and various ring stretching and deformation modes. The calculated frequencies are often scaled to better match experimental values.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1700 | C=O stretch (aldehyde) |

| ~2950-3100 | C-H stretch (aromatic and aliphatic) |

| ~1500-1600 | C=C and C=N stretch (pyrazole ring) |

Note: These are characteristic frequency ranges and would be precisely calculated in a specific DFT study.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. asrjetsjournal.orgresearchgate.net By employing the GIAO method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. To account for solvent effects, a continuum model such as the Conductor-like Polarizable Continuum Model (CPCM) can be incorporated. asrjetsjournal.org

The predicted chemical shifts are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure. The calculations would predict distinct signals for the protons of the tert-butyl group, the pyrazole ring, and the aldehyde proton. Similarly, the carbon atoms of each functional group would have characteristic predicted chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Aldehyde CH | ~9.8 | ~185.0 |

| Pyrazole CH (adjacent to N) | ~8.1 | ~140.0 |

| Pyrazole CH (adjacent to C-CHO) | ~8.0 | ~135.0 |

| tert-Butyl C | - | ~60.0 |

Note: These values are estimations based on typical chemical shifts for similar functional groups and are relative to a standard reference.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity. Computational methods provide key descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO is likely to be centered on the electron-withdrawing carbaldehyde group. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 4: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

Note: These are representative energy values obtained from DFT calculations.

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be calculated from the HOMO and LUMO energies, respectively, based on Koopmans' theorem. The IP represents the energy required to remove an electron, while the EA is the energy released upon adding an electron. These values provide further insight into the molecule's reactivity, particularly in redox reactions.

Ionization Potential (IP) ≈ -E(HOMO)

Electron Affinity (EA) ≈ -E(LUMO)

Electronegativity, Chemical Potential, Hardness, and Softness Studies

No specific studies detailing the calculated values for electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) for this compound were found. These global reactivity descriptors, typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical behavior and stability of a molecule. Without dedicated DFT or other quantum chemical calculations for this compound, a data table and detailed discussion on these properties cannot be provided.

Electrophilicity and Nucleophilicity Indices

Similarly, the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, and the nucleophilicity index (N), which measures its electron-donating capacity, have not been specifically calculated and reported for this compound in the available literature. These indices are fundamental in rationalizing the outcomes of polar organic reactions.

Molecular Electrostatic Potential (MESP) Mapping

Identification of Reactive Sites and Electrostatic Interactions

While MESP mapping is a common computational technique to visualize the charge distribution on a molecule and predict sites for electrophilic and nucleophilic attack, no such maps for this compound have been published. An MESP analysis would typically identify the electronegative oxygen atom of the carbaldehyde group as a region of negative potential (a nucleophilic site) and the hydrogen atom of the carbaldehyde and regions around the pyrazole ring protons as areas of positive potential (electrophilic sites). However, without specific computational results, a precise description and visualization are not possible.

Natural Bonding Orbital (NBO) Analysis

Examination of Intramolecular Charge Transfer and Delocalization

NBO analysis provides insight into the delocalization of electron density within a molecule by examining interactions between filled donor orbitals and empty acceptor orbitals. For this compound, this analysis would be expected to reveal charge delocalization from the pyrazole ring to the electron-withdrawing carbaldehyde group. Specific quantitative data on these intramolecular charge transfer (ICT) phenomena are absent from the scientific record.

Assessment of Donor-Acceptor Interactions

The stabilization energies associated with donor-acceptor interactions, calculated through NBO analysis, offer a quantitative measure of hyperconjugative and conjugative effects. This data is essential for a deep understanding of the molecule's electronic structure and stability. Regrettably, no studies have reported these specific NBO-derived donor-acceptor interaction energies for this compound.

Spectroscopic Property Predictions

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights that complement and guide experimental work.

Theoretical UV-Vis Spectroscopy (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of peaks in an experimental UV-Vis spectrum.

For this compound, a TD-DFT calculation would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Excitation Energy Calculation: Following optimization, TD-DFT calculations are performed on the ground state geometry to compute the vertical excitation energies to the lowest-lying excited states.

Spectral Simulation: The calculated excitation energies and oscillator strengths are then used to simulate a theoretical UV-Vis spectrum.

While specific TD-DFT studies on this compound are not documented, research on similar pyrazole-4-carbaldehyde derivatives demonstrates that the electronic transitions are typically of π → π* and n → π* character, originating from the pyrazole ring and the carbaldehyde group. The position of the absorption maxima would be influenced by the electronic nature of the substituents on the pyrazole ring. The tert-butyl group, being an electron-donating group, would likely cause a slight bathochromic (red) shift in the absorption bands compared to an unsubstituted pyrazole-4-carbaldehyde.

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new materials. The key parameters that determine the NLO response of a molecule are its polarizability (α) and first-order hyperpolarizability (β).

Theoretical investigations of the NLO properties of this compound would involve:

Calculation of Polarizability and Hyperpolarizability: Using DFT methods, the components of the polarizability and first-order hyperpolarizability tensors can be calculated. These calculations are sensitive to the chosen functional and basis set.

Structure-Property Relationships: By systematically modifying the structure of the pyrazole derivative, for instance, by introducing different substituents at various positions, it is possible to establish relationships between the molecular structure and the NLO response.

For pyrazole derivatives in general, the presence of donor and acceptor groups connected through a π-conjugated system is a common strategy to enhance NLO properties. In this compound, the pyrazole ring can act as a π-bridge, the tert-butyl group as a weak donor, and the carbaldehyde group as an acceptor. While no specific computational data for the NLO properties of this compound are available, it is anticipated to exhibit a modest NLO response.

Molecular Modeling for Structure-Activity Relationship (SAR)

Molecular modeling techniques are instrumental in understanding how a molecule's structure relates to its biological activity, a field known as Structure-Activity Relationship (SAR) studies. These methods are widely used in drug discovery and development.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.

While there are no published molecular docking studies specifically featuring this compound, the pyrazole scaffold is a common motif in many biologically active compounds. Molecular docking studies on other pyrazole derivatives have revealed key interactions with various biological targets. For example, pyrazole-containing compounds have been docked into the active sites of enzymes such as cyclooxygenases (COX), kinases, and various receptors. nih.govnih.gov

A hypothetical molecular docking study of this compound would involve:

Selection of a Biological Target: Based on the known biological activities of similar pyrazole derivatives, a relevant protein target would be chosen.

Preparation of Ligand and Receptor: The 3D structures of this compound and the target protein would be prepared for the docking simulation.

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the protein's active site.

Analysis of Results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity.

Such studies could provide valuable insights into the potential biological targets of this compound and guide the design of new derivatives with improved activity.

Building Blocks for Heterocyclic Scaffolds

Investigations into the use of this compound for creating specific fused heterocyclic systems have not been found in the surveyed scientific literature.

Synthesis of Pyrazolylpyrazolines

No specific methods detailing the conversion of this compound into pyrazolylpyrazoline structures were identified. The synthesis of pyrazolines often proceeds through pathways such as the reaction of α,β-unsaturated ketones with hydrazines, a route that would require prior transformation of the aldehyde.

Generation of Pyrazolylbenzoxazoles and Related Fused Systems

There is no available research that describes the use of this compound in the formation of pyrazolylbenzoxazoles or similar fused heterocyclic systems.

Construction of Chromenopyrazolones and Thiazolylpyrazoles

While the synthesis of chromone-containing pyrazoles has been documented, these reports typically utilize 1-phenyl-1H-pyrazole-4-carbaldehyde or other N-aryl substituted analogs as starting materials. Specific protocols employing the 1-tert-butyl variant for the construction of chromenopyrazolones could not be located. Similarly, the synthesis of thiazolylpyrazoles from this specific aldehyde is not described in the available literature.

Precursors for Functional Materials

The potential of pyrazole-containing compounds in the development of materials for electronics is an area of active research. However, specific applications of materials derived directly from this compound are not well-documented.

Development of Materials for Solar Cells

There is a lack of specific studies on the synthesis and application of materials derived from this compound for use in solar cells. Although pyrazole derivatives, in general, are being explored for their potential in photovoltaic applications, the performance and characteristics of materials synthesized specifically from this precursor have not been reported.

The Role of this compound in Specialized Chemical Synthesis

The compound this compound is a versatile heterocyclic aldehyde that serves as a critical building block in various fields of advanced chemical manufacturing. Its unique structure, which combines a stable pyrazole core, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a valuable precursor in the synthesis of specialized organic materials and complex molecules for pharmaceutical research. This article explores its specific applications in the development of materials for organic electronics, its role as an intermediate in medicinal chemistry, and its use in creating sophisticated sensor technologies.

Biological Activities and Medicinal Chemistry Research Involving 1 Tert Butyl 1h Pyrazole 4 Carbaldehyde Derivatives

Anticancer Activity Studies

The quest for novel and effective anticancer therapeutics has led to the exploration of numerous heterocyclic compounds, with pyrazole (B372694) derivatives emerging as a promising class. The structural versatility of the pyrazole scaffold allows for modifications that can enhance cytotoxic activity and selectivity against various cancer cell lines.

Derivatives of pyrazole-4-carbaldehyde have demonstrated notable cytotoxic effects across a range of human cancer cell lines. For instance, a series of pyrazole derivatives were tested for their in vitro anticancer activity against the human breast cancer cell lines MCF-7 and MDA-MB-231. Some of these compounds exhibited significant dose-dependent cytotoxicity. nih.govchemmethod.com In one study, a pyrazole derivative, PYRIND, showed an IC-50 value of 39.7 ± 5.8 µM against MCF-7 cells after 72 hours of treatment. chemmethod.com Another derivative, TOSIND, was particularly effective against MDA-MB-231 cells, with an IC-50 of 17.7 ± 2.7 µM after 72 hours. chemmethod.com

The anticancer potential of pyrazole derivatives extends to other cancer types as well. Research has shown that certain 1,3,4-trisubstituted pyrazole derivatives exhibit potent cytotoxic activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. researchgate.net Similarly, some (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown efficacy against the A549 lung cancer cell line, with one compound registering an IC50 of 0.28 µM. nih.gov While specific data on PC3 (prostate cancer) for direct derivatives of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is limited, the broader class of pyrazole derivatives has been investigated for activity against this cell line. scbt.com

Table 1: Cytotoxicity of Selected Pyrazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| PYRIND | MCF-7 | 39.7 ± 5.8 | chemmethod.com |

| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | chemmethod.com |

| (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivative | A549 | 0.28 | nih.gov |

| Pyrazole carboxamide derivative | HCT116 | Good Inhibition | scbt.com |

Note: The table presents a selection of findings from various studies on pyrazole derivatives, which may not all be direct derivatives of this compound.

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Studies on pyrazole derivatives have begun to elucidate how these compounds inhibit cancer cell growth and induce cell death. A significant mechanism observed is the induction of apoptosis, or programmed cell death.

Research on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives revealed that they can induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.gov The most active compound in this series was found to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This suggests that the cytotoxic effects of these pyrazole derivatives are, at least in part, mediated by the induction of oxidative stress and subsequent activation of the intrinsic apoptotic cascade. nih.gov

Furthermore, some pyrazole derivatives have been shown to cause cell cycle arrest. For example, one derivative induced cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov By halting the cell cycle, these compounds prevent cancer cells from proliferating, ultimately leading to cell death.

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. They are a well-established target for anticancer drugs. Some pyrazoline derivatives have been identified as inhibitors of tubulin polymerization. nih.gov By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest, where the cancer cells are unable to complete cell division, and subsequently undergo apoptosis.

While direct studies on the microtubule assembly inhibitory effects of this compound derivatives are not extensively reported, the known activity of other pyrazole-based compounds as tubulin polymerization inhibitors suggests a potential mechanism of action for this class of molecules that warrants further investigation. nih.gov

Antimicrobial Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. The rise of antibiotic-resistant strains of bacteria and fungi has created an urgent need for new antimicrobial agents, and pyrazole derivatives have shown promise in this area.

Several studies have demonstrated the antibacterial activity of pyrazole-4-carbaldehyde derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of 3-aryl substituted pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antimicrobial efficacy. chemmethod.com Some of these compounds exhibited good to excellent activity against pathogenic bacteria when compared to the standard antibiotic ampicillin. chemmethod.com

Specifically, pyrazole derivatives have shown inhibitory effects against common pathogens such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.govnih.gov The activity of these compounds is often attributed to their ability to interfere with essential bacterial metabolic pathways. While specific data for derivatives of this compound against Pseudomonas aeruginosa and Streptococcus pyogenes is limited, the broader class of pyrazole derivatives has shown activity against these bacteria, indicating a potential avenue for further research. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-aryl substituted pyrazole-4-carbaldehyde | Pathogenic Bacteria | Good to Excellent | chemmethod.com |

| Pyrazole-triazole hydrazides | S. aureus, E. coli, P. aeruginosa | Potent (MIC₈₀ 2–8 µg/ml) | nih.gov |

Note: The table summarizes findings on various pyrazole derivatives, which may not all be direct derivatives of this compound.

The antifungal potential of pyrazole derivatives is also a significant area of research. Studies have shown that certain pyrazole compounds are effective against various fungal species. For example, some aminopyrazole derivatives were found to be more potent against Candida albicans and Aspergillus niger than standard antifungal agents. researchgate.net

Table 3: Antifungal Activity of Selected Pyrazole Derivatives

| Derivative Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| Aminopyrazole derivatives | C. albicans, A. niger | Potent | researchgate.net |

| Pyrazole derivative 3b | A. niger, A. flavus | High Efficacy | nih.gov |

Note: This table includes findings on a range of pyrazole derivatives, which may not all be directly derived from this compound.

Antitubercular Properties

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the urgent development of new therapeutic agents. frontiersin.org Pyrazole-containing compounds have emerged as a promising class of antitubercular agents. nih.govresearchgate.net

Research into pyrazole derivatives has revealed significant antimycobacterial potential. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov This study highlighted that modifications of the pyrazole core can lead to compounds with potent antitubercular effects.

In a different approach, novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized from a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde precursor. nih.gov Several of these hybrid compounds exhibited excellent inhibitory activity against the H37Rv strain of M. tuberculosis. Specifically, compounds 9i , 9k , 9l , 9o , and 9p were identified as highly effective. uni.lu Further studies on pyrazole carboxamide derivatives also demonstrated significant antitubercular activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against the H37Rv strain. japsonline.com

The general synthetic strategy often involves the condensation of a pyrazole-4-carbaldehyde with various amines or hydrazides to create a diverse library of derivatives for screening. These findings suggest that derivatives of this compound could be promising candidates for the development of new antitubercular drugs.

Table 1: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound | Starting Material | Test Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Pyrazole Carboxamide 5e | Pyrazole-4-carboxylic acid | M. tuberculosis H37Rv | 3.12 | japsonline.com |

| Pyrazole Carboxamide 5g | Pyrazole-4-carboxylic acid | M. tuberculosis H37Rv | 6.25 | japsonline.com |

| Pyrazole Carboxamide 5m | Pyrazole-4-carboxylic acid | M. tuberculosis H37Rv | 6.25 | japsonline.com |

| Pyrazolylpyrazoline 9k | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | M. tuberculosis H37Rv | 12.5 | uni.lu |

| Pyrazolylpyrazoline 9o | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | M. tuberculosis H37Rv | 12.5 | uni.lu |

| INH-pyrazole analog 5j | 3-Aryl-1H-pyrazole-4-carbaldehyde | M. tuberculosis H37Rv | ≤4.9 µM | nih.gov |

| INH-pyrazole analog 5k | 3-Aryl-1H-pyrazole-4-carbaldehyde | M. tuberculosis H37Rv | ≤4.9 µM | nih.gov |

| INH-pyrazole analog 5l | 3-Aryl-1H-pyrazole-4-carbaldehyde | M. tuberculosis H37Rv | ≤4.9 µM | nih.gov |

Anti-Inflammatory Investigations

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib (B62257) being a prominent example. nih.govnih.gov Research has shown that derivatives of pyrazole-4-carbaldehyde can exhibit significant anti-inflammatory activity.

A study focused on 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes, prepared from chalcones and hydrazine (B178648) hydrate (B1144303) in the presence of formic acid, demonstrated potent in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model. researchgate.net Some of these derivatives showed activity comparable to or even better than the standard drug, diclofenac (B195802). researchgate.net

Another investigation into pyrazole-hydrazone derivatives revealed excellent protection against inflammation. google.com Furthermore, a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and screened for their anti-inflammatory properties, with some compounds showing significant activity. semanticscholar.org These studies underscore the potential of the pyrazole-4-carbaldehyde scaffold in designing novel anti-inflammatory drugs. The presence of a bulky tert-butyl group on the nitrogen of the pyrazole ring in this compound could influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making this a fertile area for further investigation.

Table 2: Anti-Inflammatory Activity of Selected Pyrazole-4-Carbaldehyde Derivatives

| Compound Series | Model | Key Findings | Reference |

|---|---|---|---|

| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes | Carrageenan-induced rat paw edema | Some derivatives showed good anti-inflammatory activity compared to diclofenac. | researchgate.net |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Not specified | Compounds 4c , 4d , and 4e showed significant activity compared to diclofenac sodium. | semanticscholar.org |

| Pyrazole-hydrazone derivatives | Not specified | A derivative showed 92.59% inhibition of inflammation at 100 mg/kg. | google.com |

Antiparasitic Activity (e.g., Antileishmanial)

Parasitic diseases, such as leishmaniasis, continue to pose a significant health burden in many parts of the world. The search for new, effective, and safe antiparasitic drugs is a global health priority. Pyrazole derivatives have shown promise in this area, particularly against Leishmania species. sigmaaldrich.com

Research has demonstrated that pyrazole-containing compounds can exhibit potent antileishmanial activity. For example, endoperoxide-pyrazole hybrids have been synthesized and evaluated against Leishmania tropica and Leishmania infantum. nih.gov While the initial hybrids showed some activity, their salt forms, prepared to improve solubility, displayed a broader spectrum of action. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds. In the context of antileishmanial pyrazole derivatives, several key structural features have been identified that influence their activity.

A study on pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major revealed that both scaffolds are effective, with the nature and position of substituents significantly affecting their activity. semanticscholar.org For instance, the presence of a chlorine group at the C-4 position of the pyrazole ring or on an attached phenyl ring was found to be favorable for antileishmanial effects. semanticscholar.org Conversely, a 4-bromo substituent on the phenyl ring diminished the activity. semanticscholar.org In pyrano[2,3-c]pyrazole derivatives, phenyl rings with 2,4-dichloro or 2,4-dihydroxy substituents at the C-4 position were beneficial for activity. semanticscholar.org

These SAR insights provide a roadmap for the rational design of more potent antileishmanial agents based on the pyrazole scaffold. The unique electronic and steric properties of the tert-butyl group in this compound could be leveraged to explore new chemical space in the development of antiparasitic drugs.

Table 3: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound Series | Target | Key SAR Findings | Reference |

|---|---|---|---|